4-乙炔基-2-氟-1-甲基苯

描述

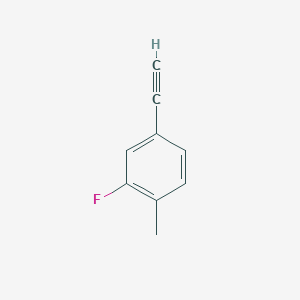

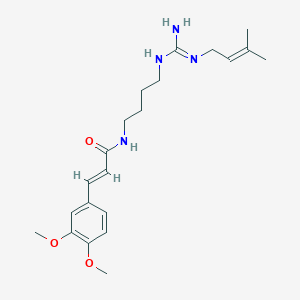

“4-Ethynyl-2-fluoro-1-methylbenzene” is a chemical compound with the molecular formula C9H7F . It has an average mass of 134.150 Da and a monoisotopic mass of 134.053177 Da .

Molecular Structure Analysis

The molecular structure of “4-Ethynyl-2-fluoro-1-methylbenzene” consists of 9 carbon atoms, 7 hydrogen atoms, and 1 fluorine atom .Chemical Reactions Analysis

As mentioned in the synthesis analysis, “4-Ethynyl-2-fluoro-1-methylbenzene” can react with azide under Cu(I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions to afford 1,4-disubstituted 1,2,3-triazole .Physical And Chemical Properties Analysis

“4-Ethynyl-2-fluoro-1-methylbenzene” has a density of 1.0±0.1 g/cm3, a boiling point of 168.4±33.0 °C at 760 mmHg, and a vapor pressure of 2.1±0.3 mmHg at 25°C . Its enthalpy of vaporization is 38.8±3.0 kJ/mol, and it has a flash point of 46.9±18.5 °C . The index of refraction is 1.512, and it has a molar refractivity of 38.5±0.4 cm3 .科学研究应用

1. H-Abstraction and Spin Trapping

在对甲基苯研究中,“魔术蓝”试剂被用来从甲基苯中抽取苄基氢原子,包括类似于4-乙炔基-2-氟-1-甲基苯的化合物。然后捕获生成的苄自由基,从而揭示了氢抽取和自旋捕获过程的机制(Dou, Ni, Zhao, & Zhang, 2005)。

2. Poly(苯基乙炔)中的光物理学

对1,4-二乙炔基-2-氟苯的研究,这是4-乙炔基-2-氟-1-甲基苯的近亲,揭示了其复杂的光物理性质。在这项研究中,研究了色团聚集和平面化对其光物理学的影响,突出了其在理解分子相互作用和光物理行为方面的潜力(Levitus et al., 2001)。

3. 电化学氟化

涉及氟化苯衍生物的电化学氟化研究为了解芳香化合物的氟化提供了见解。这项研究对于理解氟化芳香化合物的电化学行为和合成过程具有重要意义,如4-乙炔基-2-氟-1-甲基苯(Momota, Kato, Morita, & Matsuda, 1994)。

4. 飞秒光电子衍射

利用1-乙炔基-4-氟苯,这是结构与4-乙炔基-2-氟-1-甲基苯类似的化合物,展示了飞秒光电子衍射在成像分子结构中的应用。这项研究提供了一种观察分子几何的时间依赖性变化的方法,这对于类似于4-乙炔基-2-氟-1-甲基苯的化合物可能是适用的(Boll et al., 2013)。

安全和危害

属性

IUPAC Name |

4-ethynyl-2-fluoro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-3-8-5-4-7(2)9(10)6-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWXECJEVNUTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622513 | |

| Record name | 4-Ethynyl-2-fluoro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynyl-2-fluoro-1-methylbenzene | |

CAS RN |

145069-53-0 | |

| Record name | 4-Ethynyl-2-fluoro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide](/img/structure/B130287.png)

![Tris[bis(trimethylsilyl)amino] neodymium(III)](/img/structure/B130288.png)